molecular formula C18H21ClN2O B4539498 N-[1-(4-chlorophenyl)propyl]-N'-(4-ethylphenyl)urea

N-[1-(4-chlorophenyl)propyl]-N'-(4-ethylphenyl)urea

Cat. No. B4539498
M. Wt: 316.8 g/mol
InChI Key: LNHFLJJBTMGFGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives often involves the reaction of amines with isocyanates or carbonyl compounds. A related synthesis approach involves the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the synthesis of hydroxamic acids and ureas from carboxylic acids, demonstrating a one-pot process for converting carboxylic acid to urea under milder conditions with good yields and without racemization (Thalluri et al., 2014).

Molecular Structure Analysis

The molecular structure of N-[1-(4-chlorophenyl)propyl]-N'-(4-ethylphenyl)urea can be elucidated through spectroscopic methods such as IR, ^1H NMR, and X-ray diffraction. For instance, the molecular structure and properties of a similar compound, (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, were determined using these techniques, highlighting the importance of vibrational wavenumbers calculated using HF and DFT methods for understanding the molecular stability and electronic properties (Najiya et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving urea derivatives can vary widely depending on the substituents attached to the urea moiety. The reactivity of N-substituted ureas has been explored in various contexts, such as the efficient N-chlorination of amino esters, amides, and peptides using N,N'-dichlorobis(2,4,6-trichlorophenyl)urea, indicating the versatility of urea compounds in organic synthesis and modification (Sathe et al., 2007).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure play a crucial role in the characterization and application of chemical compounds. The growth and characterization of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one crystals by slow evaporation technique demonstrate the utility of X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FT-IR) in determining the crystal structure and identifying functional groups, respectively (Crasta et al., 2005).

properties

IUPAC Name

1-[1-(4-chlorophenyl)propyl]-3-(4-ethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O/c1-3-13-5-11-16(12-6-13)20-18(22)21-17(4-2)14-7-9-15(19)10-8-14/h5-12,17H,3-4H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHFLJJBTMGFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC(CC)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-Chlorophenyl)propyl]-3-(4-ethylphenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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